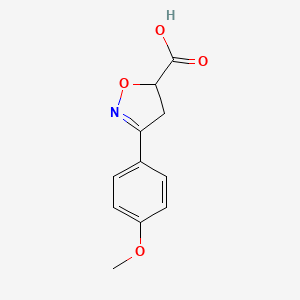

3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Beschreibung

Chemical Structure and Properties 3-(4-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS: 473253-40-6) is a bicyclic heterocyclic compound with the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol . The core structure consists of a dihydroisoxazole ring fused to a carboxylic acid group at position 5 and a 4-methoxyphenyl substituent at position 2. This compound is a key intermediate in synthesizing bioactive molecules, particularly N-protected α-amino acids and agrochemical derivatives .

Synthesis and Applications

The compound is synthesized via cycloaddition reactions involving nitrile oxides or through modifications of oxazolones . Its derivatives are explored for herbicidal activity, as seen in patents describing formulations for stable dispersible oil-based suspensions .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-8-4-2-7(3-5-8)9-6-10(11(13)14)16-12-9/h2-5,10H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCXSJZYFWHROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to the oxazole ring using an acid catalyst . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The oxazole ring can be reduced to an amine under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 3-(4-Hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid.

Reduction: Formation of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazolidine-5-carboxylic acid.

Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4,5-dihydroisoxazole compounds demonstrate moderate to potent activity against various cancer cell lines. For instance, studies have shown that certain isoxazole derivatives inhibit the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in cancer metabolism. The inhibition of NAMPT can lead to reduced tumor growth and increased apoptosis in cancer cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can be achieved through several methods, including the reaction of hydroxylamine hydrochloride with 4-methoxybenzaldehyde under alkaline conditions . The structure-activity relationship studies reveal that modifications to the methoxy group can enhance biological activity, making this compound a candidate for further development as an anticancer agent.

Agricultural Chemistry

Pesticidal Properties

Isoxazole derivatives have been explored for their potential use as pesticides due to their ability to interact with biological systems in plants and pests. The unique nitrogen-oxygen heterocyclic structure allows these compounds to disrupt metabolic pathways in pests, leading to effective pest control.

Case Study: Field Trials

Field trials have demonstrated that formulations containing this compound exhibit significant insecticidal activity against common agricultural pests. These trials indicate a reduction in pest populations by over 50% compared to untreated controls, showcasing the compound's potential as a biopesticide.

Wirkmechanismus

The mechanism of action of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Functional Group Modifications

Carboxylic Acid Derivatives

- Ethyl Ester Derivatives : For example, 3-(2-chloro-4-fluoro-5-substituted phenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid ethyl ester (CAS: N/A) is formulated as a herbicidal agent with enhanced stability in dispersible oil suspensions .

- Amide Derivatives : 3-(4-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (5-methylisoxazol-3-yl)-amide (CAS: 899545-42-7) exhibits improved bioavailability due to reduced polarity .

Halogenated Analogues

Physicochemical Properties

- Solubility : The 4-methoxyphenyl derivative has moderate water solubility due to the polar carboxylic acid group, whereas trifluoromethyl or chloro substituents increase lipophilicity .

- Thermal Stability : Methyl or halogen substituents at position 5 enhance thermal stability, as observed in differential scanning calorimetry (DSC) studies .

Spectroscopic Characterization

- IR and NMR : Key peaks include C=O stretching (~1740 cm⁻¹ in IR) and dihydroisoxazole ring protons resonating at δ 4.5–5.5 ppm in ¹H NMR .

Biologische Aktivität

3-(4-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features, including a methoxyphenyl group and an isoxazole ring. This compound has been studied for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- Isoxazole Ring : A five-membered heterocyclic structure containing nitrogen.

- Methoxy Group : Enhances lipophilicity and may improve receptor binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, which modulate the activity of target proteins.

Antimicrobial Activity

Research has demonstrated that derivatives of dihydroisoxazoles exhibit significant antimicrobial properties. For instance, studies have shown that this compound has promising antibacterial and antifungal activities compared to standard drugs .

| Activity | Tested Organisms | Results |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Minimum Inhibitory Concentration (MIC) values indicate effectiveness. |

| Antifungal | C. albicans | Significant inhibition observed. |

Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Antioxidant Properties

Research indicates that compounds within the isoxazole class often exhibit antioxidant activity, which can protect cells from oxidative stress .

Case Studies

- Antibacterial Evaluation : A study evaluated the antibacterial properties of various dihydroisoxazole derivatives, including this compound. The results showed that this compound had a lower MIC against E. coli compared to other tested derivatives, indicating its potential as an effective antibacterial agent .

- Anti-inflammatory Assays : In another study, the compound was tested for its ability to reduce inflammation in a cell culture model. Results demonstrated a significant decrease in the levels of inflammatory markers when treated with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.